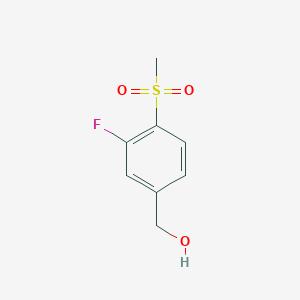

3-Fluoro-4-(methylsulphonyl)benzyl alcohol

Description

Contextualizing 3-Fluoro-4-(methylsulphonyl)benzyl alcohol within Advanced Organic Synthesis

In the landscape of advanced organic synthesis, 3-Fluoro-4-(methylsulphonyl)benzyl alcohol serves as a versatile bifunctional intermediate. Its utility stems from the presence of two key reactive sites: the primary alcohol group and the substituted aromatic ring. The primary alcohol functionality allows for a range of classical transformations. For instance, it can be readily oxidized to form the corresponding aldehyde, 3-fluoro-4-(methylsulfonyl)benzaldehyde (B1342529), or further to 3-fluoro-4-(methylsulfonyl)benzoic acid. These transformations are pivotal for constructing more complex molecular architectures.

Conversely, the alcohol can undergo nucleophilic substitution reactions to yield ethers and esters, expanding the diversity of accessible derivatives. The electron-withdrawing nature of the adjacent methylsulfonyl group influences the reactivity of the benzylic position. The compound is a valuable building block for introducing the 3-fluoro-4-(methylsulfonyl)phenyl moiety into larger molecules, a common strategy in the development of new chemical entities. Its synthesis can be achieved through established routes, such as the selective reduction of the corresponding benzaldehyde, which in turn can be prepared from precursors like 3-fluoro-4-(methylthio)benzoic acid through oxidation and reduction steps.

Significance of the Fluorobenzyl and Methylsulfonyl Moieties in Chemical Scaffolds

The strategic incorporation of fluorine and sulfonyl groups into organic molecules is a well-established strategy in medicinal chemistry and materials science. Each moiety contributes distinct properties that can enhance the performance and characteristics of the final compound.

The fluorobenzyl moiety is particularly significant in drug design. The introduction of a fluorine atom, the most electronegative element, can have profound effects on a molecule's physicochemical and pharmacokinetic properties. tandfonline.comnih.gov Judicious placement of fluorine can:

Enhance Metabolic Stability : Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. tandfonline.comresearchgate.netresearchgate.net

Improve Binding Affinity : The fluorine atom can participate in favorable interactions, including hydrogen bonds and electrostatic interactions, with target proteins, leading to increased potency. tandfonline.comresearchgate.net

Modulate Physicochemical Properties : It can alter properties such as lipophilicity and pKa, which affects membrane permeability and oral bioavailability. nih.govresearchgate.net The 4-fluorobenzyl group, in particular, has been identified as a key pharmacophoric feature in the development of various enzyme inhibitors. nih.gov

The methylsulfonyl moiety (CH₃SO₂-) is a sulfone group that is also a cornerstone in medicinal chemistry. ontosight.ai It is recognized for its chemical stability and its ability to act as a strong hydrogen bond acceptor through its two oxygen atoms. researchgate.netnih.gov Key contributions of the methylsulfonyl group include:

Improved Pharmacokinetic Profile : It can enhance solubility and reduce lipophilicity, which are crucial for drug absorption and distribution. namiki-s.co.jp

Increased Binding to Targets : As a polar group, it can form strong hydrogen bonds with biological targets, enhancing the binding affinity of a ligand. researchgate.net

Metabolic Resistance : The sulfonyl group is generally stable against hydrolysis and resistant to metabolic reduction. namiki-s.co.jp

Bioisosterism : Due to similarities in size and charge distribution, the sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, a strategy used to optimize lead compounds in drug discovery. researchgate.net

| Moiety | Key Contributions in Chemical Scaffolds |

| Fluorobenzyl | Increases metabolic stability, enhances binding affinity to biological targets, modulates lipophilicity and pKa. tandfonline.comnih.govresearchgate.netresearchgate.net |

| Methylsulfonyl | Acts as a hydrogen bond acceptor, improves solubility, offers metabolic stability, serves as a bioisostere. researchgate.netnih.govnamiki-s.co.jp |

Overview of Current Research Trajectories Involving 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

Current research involving 3-Fluoro-4-(methylsulphonyl)benzyl alcohol primarily positions it as a key intermediate in the synthesis of targeted therapeutic agents. While publications may not focus on the alcohol itself, its role is implicit in the construction of more elaborate molecules designed for specific biological targets. The combination of the fluoro and methylsulfonyl groups makes it an attractive starting material for compounds aimed at treating a variety of diseases.

One prominent research trajectory is in the development of enzyme inhibitors. For example, fluorinated benzenesulfonamide (B165840) derivatives have been designed and synthesized as potent and selective inhibitors of carbonic anhydrase isozymes IX and XII, which are implicated in cancer. acs.org The structural motifs present in 3-Fluoro-4-(methylsulphonyl)benzyl alcohol make it an ideal precursor for synthesizing analogues within this class of inhibitors. Researchers can leverage the benzyl (B1604629) alcohol to introduce linkers or other pharmacophoric elements to explore the structure-activity relationship (SAR) of these potential anticancer agents.

Furthermore, the compound serves as a building block for exploring new chemical space in drug discovery. The sulfonyl functional group is a feature of drugs used to treat a wide array of conditions, including inflammation, bacterial infections, and diabetes. nih.govnamiki-s.co.jp By utilizing 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, medicinal chemists can readily synthesize novel libraries of compounds that incorporate the beneficial properties of both the fluoro and methylsulfonyl groups, aiming to discover new leads with improved efficacy and pharmacokinetic profiles.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methylsulfonylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAGEYXOLPQUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3 Fluoro 4 Methylsulphonyl Benzyl Alcohol

Retrosynthetic Analysis and Key Disconnections for 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

A retrosynthetic analysis of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol reveals several viable disconnection points. The primary disconnection involves the reduction of the hydroxymethyl group to a carboxylic acid, identifying 3-fluoro-4-(methylsulphonyl)benzoic acid as a key intermediate. This precursor simplifies the synthetic challenge to the formation of a trisubstituted benzene (B151609) ring with the desired fluoro, methylsulfonyl, and carboxyl functionalities.

Further disconnection of the methylsulfonyl group via oxidation leads to a more accessible precursor, 3-fluoro-4-(methylthio)benzoic acid. Alternatively, disconnection of the carboxyl group through a carboxylation reaction points towards a 1-fluoro-2-(methylsulfonyl)benzene derivative. The fluorine atom can be envisioned as being introduced via electrophilic fluorination or from a fluorinated starting material.

| Target Molecule | Key Disconnections | Precursors |

|---|---|---|

| 3-Fluoro-4-(methylsulphonyl)benzyl alcohol | C-OH bond (Reduction) | 3-Fluoro-4-(methylsulphonyl)benzoic acid |

| 3-Fluoro-4-(methylsulphonyl)benzoic acid | S-C bond (Oxidation) | 3-Fluoro-4-(methylthio)benzoic acid |

| 3-Fluoro-4-(methylsulphonyl)benzoic acid | C-C bond (Carboxylation) | 1-Fluoro-2-(methylsulfonyl)benzene derivative |

Precursor Synthesis and Functionalization Routes for 3-Fluoro-4-(methylsulphonyl)benzyl alcohol Building Blocks

The synthesis of the key precursors for 3-Fluoro-4-(methylsulphonyl)benzyl alcohol can be achieved through several established and innovative chemical transformations.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this context, a suitable directing group can facilitate the introduction of the fluoro or carboxyl group at the desired position. For instance, starting with a protected 4-(methylsulfonyl)aniline, the directing amide group can facilitate ortho-lithiation, followed by quenching with an electrophilic fluorine source to introduce the fluorine atom. Subsequent removal of the directing group and conversion of the amino functionality to a carboxylic acid would yield the desired benzoic acid precursor. The fluorine atom itself can also act as a directing group, facilitating lithiation at the ortho position. researchgate.net

Sulfonylation and Halogenation Protocols

The introduction of the methylsulfonyl and fluoro groups can be achieved through electrophilic aromatic substitution reactions. Starting from a suitable toluene (B28343) derivative, such as 2-fluorotoluene, sulfonation followed by methylation would install the methylsulfonyl group. However, controlling the regioselectivity of such reactions can be challenging.

A more controlled approach involves the synthesis of 3-fluoro-4-methyl-benzoic acid as a precursor. prepchem.com This compound can be synthesized from 2-fluoro-4-bromotoluene via Grignard reaction with carbon dioxide. prepchem.com The methyl group can then be functionalized. For instance, bromination of the methyl group followed by substitution with a sulfur nucleophile and subsequent oxidation would lead to the desired sulfone.

Reduction of Aromatic Carboxylic Acid Derivatives to Benzyl (B1604629) Alcohol

The final and crucial step in the synthesis is the selective reduction of the carboxylic acid group of 3-fluoro-4-(methylsulphonyl)benzoic acid to the corresponding benzyl alcohol. This transformation requires a reducing agent that does not affect the sulfonyl or fluoro groups. A patent for the synthesis of a similar compound, 3-bromo-4-fluorobenzyl alcohol, describes the use of hydride complexes for this reduction. google.com Specifically, the process involves reacting 3-bromo-4-fluoro-benzoic acid with a hydride complex, such as sodium borohydride (B1222165), optionally in the presence of a catalyst, at temperatures ranging from -20 to +150 °C. google.com This method can be adapted for the reduction of 3-fluoro-4-(methylsulphonyl)benzoic acid.

| Reaction | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| Carboxylic Acid Reduction | 3-Fluoro-4-(methylsulphonyl)benzoic acid | Sodium borohydride, optional catalyst, -20 to 150 °C | 3-Fluoro-4-(methylsulphonyl)benzyl alcohol |

Advanced Synthetic Routes to 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

Modern synthetic methodologies offer alternative and potentially more efficient routes to the target molecule.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

Transition metal-catalyzed cross-coupling reactions provide a versatile platform for the construction of functionalized aromatic systems. For instance, a palladium-catalyzed coupling reaction could be employed to introduce the methylsulfonyl group to a pre-functionalized aromatic ring containing the fluoro and a suitable leaving group.

Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool for direct functionalization. mdpi.com A potential strategy could involve the direct C-H oxidation of the methyl group of a precursor like 3-fluoro-4-(methylsulfonyl)toluene to the corresponding benzyl alcohol. organic-chemistry.org This approach would offer a more atom-economical and step-efficient synthesis.

Photoredox Catalysis in the Synthesis of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, offering mild reaction conditions and unique reactivity. While specific literature on the direct photoredox-catalyzed synthesis of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol is not extensively documented, the reduction of aromatic aldehydes through photocatalytic pathways provides a strong precedent for its application.

One plausible approach involves the use of a photosensitizer, such as eosin (B541160) Y or a ruthenium-based complex, which, upon irradiation with visible light, can initiate an electron transfer cascade. In a typical system, a sacrificial electron donor is employed to regenerate the photocatalyst. The generated excited state of the photocatalyst can then reduce the aldehyde functionality of 3-Fluoro-4-(methylsulfonyl)benzaldehyde (B1342529) to the corresponding alcohol. The reaction mechanism generally proceeds through the formation of a radical anion intermediate of the aldehyde, which is subsequently protonated to yield the final benzyl alcohol product.

The chemoselectivity of such methods is a significant advantage, potentially allowing for the reduction of the aldehyde group in the presence of other reducible functional groups. The choice of photocatalyst, solvent, and electron donor are critical parameters that would require careful optimization for the specific substrate, 3-Fluoro-4-(methylsulfonyl)benzaldehyde.

Table 1: Potential Photoredox Catalysis Systems for the Reduction of Aromatic Aldehydes

| Photocatalyst | Electron Donor | Solvent | Light Source | Potential Applicability |

| Eosin Y | Triethylamine | Acetonitrile | Green LED | High |

| [Ru(bpy)₃]Cl₂ | Ascorbic Acid | Water/Acetonitrile | Blue LED | High |

| Carbon Nitrides | Isopropanol | Methanol (B129727) | White Light | Medium |

Continuous Flow Synthesis Techniques for Scalability and Efficiency

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. The application of continuous flow techniques to the synthesis of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol would likely focus on the reduction of 3-Fluoro-4-(methylsulfonyl)benzaldehyde.

A typical flow setup would involve pumping a solution of the aldehyde and a reducing agent through a heated or cooled reactor coil or a packed-bed reactor containing a solid-supported catalyst. The use of immobilized reagents or catalysts is particularly advantageous in flow chemistry as it simplifies product purification. For instance, a packed-bed reactor containing a supported borohydride reagent could facilitate the continuous reduction of the aldehyde.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for fine-tuning of the reaction to maximize yield and minimize byproduct formation. This level of control is often difficult to achieve in batch reactors, especially on a large scale. Furthermore, the small reactor volumes in flow systems enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aldehyde Reduction

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult, requires larger vessels | Easier, by extending run time |

| Safety | Lower, due to large volumes | Higher, smaller reaction volumes |

| Heat Transfer | Less efficient | Highly efficient |

| Mass Transfer | Can be limited | Enhanced |

| Process Control | Less precise | Highly precise |

| Reproducibility | Variable | High |

Optimization of Reaction Conditions and Yields for 3-Fluoro-4-(methylsulphonyl)benzyl alcohol Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol. The most common synthetic route, the reduction of 3-Fluoro-4-(methylsulfonyl)benzaldehyde, is typically carried out using hydride-based reducing agents such as sodium borohydride (NaBH₄).

Key parameters for optimization include the choice of solvent, temperature, stoichiometry of the reducing agent, and reaction time. Protic solvents like methanol or ethanol (B145695) are commonly used for NaBH₄ reductions. The temperature is often controlled to manage the exothermicity of the reaction and to prevent the formation of byproducts. An excess of the reducing agent is generally used to ensure complete conversion of the aldehyde.

Design of Experiments (DoE) can be a powerful tool to systematically optimize these parameters. By varying multiple factors simultaneously, it is possible to identify the optimal conditions for the synthesis with a minimal number of experiments. For instance, a factorial design could be employed to study the effects of temperature, solvent composition, and reagent stoichiometry on the reaction yield and purity.

Table 3: Illustrative Optimization of Sodium Borohydride Reduction of an Aromatic Aldehyde

| Entry | NaBH₄ (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.1 | Methanol | 25 | 2 | 85 |

| 2 | 1.5 | Methanol | 25 | 1 | 92 |

| 3 | 1.5 | Ethanol | 25 | 1 | 90 |

| 4 | 1.5 | Methanol | 0 | 2 | 95 |

| 5 | 2.0 | Methanol | 0 | 1.5 | 96 |

Green Chemistry Principles Applied to the Synthesis of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

The application of green chemistry principles to the synthesis of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol aims to reduce the environmental impact of the manufacturing process. This involves considering aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction.

For the reduction of 3-Fluoro-4-(methylsulfonyl)benzaldehyde, several green chemistry approaches can be considered:

Catalytic Reduction: The use of catalytic hydrogenation instead of stoichiometric reducing agents like NaBH₄ would significantly improve the atom economy and reduce waste. Catalysts based on non-precious metals are particularly desirable.

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂ can reduce the environmental footprint of the synthesis.

Energy Efficiency: Employing methodologies that operate at ambient temperature and pressure, such as certain photoredox-catalyzed reactions, can lead to significant energy savings. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Renewable Feedstocks: While the synthesis of the aromatic precursor is beyond the scope of this section, a holistic green chemistry approach would also consider the use of renewable starting materials for the entire synthetic sequence.

By integrating these principles, the synthesis of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol can be made more sustainable and environmentally responsible.

Table 4: Application of Green Chemistry Principles to Aldehyde Reduction

| Green Chemistry Principle | Application in Synthesis of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol |

| Prevention | Designing the synthesis to minimize waste generation. |

| Atom Economy | Utilizing catalytic hydrogenation to maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using non-toxic reducing agents and avoiding hazardous solvents. |

| Designing Safer Chemicals | The product itself is an intermediate; its toxicological profile should be considered. |

| Safer Solvents and Auxiliaries | Employing water or ethanol as a solvent instead of chlorinated hydrocarbons. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature or using energy-efficient techniques like microwave irradiation. |

| Use of Renewable Feedstocks | Exploring bio-based routes to the starting materials. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Preferring catalytic reagents over stoichiometric ones. |

| Design for Degradation | Considering the environmental fate of the product and byproducts. |

| Real-time analysis for Pollution Prevention | Using in-situ monitoring to control the reaction and prevent runaway conditions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Methylsulphonyl Benzyl Alcohol

Reactivity Profiles of the Benzyl (B1604629) Alcohol Functionality in 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

The chemical behavior of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol is primarily dictated by the hydroxyl group at the benzylic position. This functionality serves as a key site for a variety of synthetic transformations, including esterification, etherification, oxidation, and nucleophilic substitution. The presence of strong electron-withdrawing groups on the aromatic ring, namely the fluorine and methylsulfonyl substituents, significantly modulates the reactivity of this benzylic alcohol compared to unsubstituted benzyl alcohol.

The benzyl alcohol group of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol readily participates in esterification and etherification reactions, which are fundamental transformations for installing protecting groups or for the synthesis of more complex molecules.

Esterification: The formation of esters from 3-Fluoro-4-(methylsulphonyl)benzyl alcohol can be achieved through several standard protocols. One of the most common methods is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. youtube.com This reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant is typically used, or water is removed as it is formed. youtube.comoperachem.com For instance, reaction with acetic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid would yield the corresponding benzyl acetate (B1210297) derivative. researchgate.net

Etherification: The synthesis of benzyl ethers from 3-Fluoro-4-(methylsulphonyl)benzyl alcohol is also a common transformation. The Williamson ether synthesis, though requiring conversion of the alcohol to an alkoxide, is a viable route. A more direct approach involves the acid-catalyzed dehydration of a mixture of two alcohols, though this can lead to mixtures of products. nih.gov More efficient and chemoselective methods have been developed for benzyl alcohols. For example, using 2,4,6-trichloro-1,3,5-triazine (TCT) in methanol (B129727) or ethanol (B145695), catalyzed by dimethyl sulfoxide (B87167) (DMSO), can selectively convert benzylic alcohols into their corresponding methyl or ethyl ethers. researchgate.net Another green approach utilizes iron(III) chloride in propylene (B89431) carbonate to catalyze the self-etherification of benzyl alcohols or their cross-etherification with other alcohols. nih.gov In the context of related fluorinated benzyl ethers, a 3-fluoro-4-siloxybenzyl group has been used as a protecting group, introduced via the corresponding benzyl bromide, highlighting the utility of this structural motif in ether formation. nih.gov

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | Acid Catalyst (e.g., H₂SO₄), Heat, Water Removal | Benzyl Ester |

| Williamson Ether Synthesis | Alkyl Halide | Base (to form alkoxide) | Benzyl Ether |

| Chemoselective Etherification | Methanol or Ethanol | TCT, DMSO | Methyl or Ethyl Benzyl Ether |

| Iron-Catalyzed Etherification | Another Alcohol | FeCl₃·6H₂O in Propylene Carbonate | Symmetrical or Unsymmetrical Benzyl Ether |

The primary alcohol functionality of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations are pivotal in organic synthesis, providing access to key carbonyl compounds.

Oxidation to Aldehydes: The selective oxidation of a primary benzyl alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. mdma.ch A variety of modern reagents are effective for this purpose. Systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant such as trichloroisocyanuric acid or NaBr/Oxone are highly efficient. mdma.chorganic-chemistry.org The combination of copper(I) iodide, TEMPO, and DMAP (4-dimethylaminopyridine) under an oxygen atmosphere also provides a mild method for converting benzyl alcohols to aldehydes. nih.gov The presence of the electron-withdrawing fluorine and methylsulfonyl groups can influence the reaction rate but generally does not interfere with these chemoselective oxidations.

Oxidation to Carboxylic Acids: For the complete oxidation to 3-Fluoro-4-(methylsulphonyl)benzoic acid, stronger oxidizing agents are employed. Classical reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for converting primary alcohols to carboxylic acids. libretexts.org A common laboratory procedure involves heating the alcohol under reflux with an excess of an acidified solution of potassium dichromate(VI). libretexts.org More modern and milder methods are also available, such as using catalytic amounts of CrO₃ with periodic acid (H₅IO₆) as the stoichiometric oxidant. organic-chemistry.org An iron-catalyzed system using Fe(NO₃)₃, TEMPO, and a chloride source with oxygen as the terminal oxidant also provides an efficient route. organic-chemistry.org

| Target Product | Oxidizing System | Typical Conditions | Selectivity |

|---|---|---|---|

| Aldehyde | TEMPO/Trichloroisocyanuric acid | Room Temperature, DCM | High for aldehyde, no over-oxidation. organic-chemistry.org |

| Aldehyde | CuI/TEMPO/DMAP/O₂ | Room Temperature, CH₃CN | Chemoselective for amino and benzyl alcohols. nih.gov |

| Carboxylic Acid | K₂Cr₂O₇/H₂SO₄ | Heat under reflux | Strong oxidation to the carboxylic acid. libretexts.org |

| Carboxylic Acid | CrO₃ (cat.)/H₅IO₆ | Wet MeCN | Excellent yields for primary alcohols. organic-chemistry.org |

The hydroxyl group of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive intermediate. This is typically achieved by protonation under acidic conditions or, more commonly, by converting it into a sulfonate ester (e.g., tosylate, mesylate) or a benzyl halide.

Once activated, the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles. For example, the Mitsunobu reaction allows for a one-step substitution of the alcohol by a nucleophile, using reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine. google.com Alternatively, conversion to 3-fluoro-4-(methylsulfonyl)benzyl bromide or chloride would create a highly reactive substrate for classic Sₙ2 reactions with nucleophiles such as cyanide, azide, thiols, or amines. A mechanochemical method using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) has also been developed for the nucleophilic substitution of alcohols via reactive isouronium intermediates. nih.gov The strong electron-withdrawing nature of the aromatic substituents is expected to facilitate these substitution reactions by stabilizing the transition state.

Influence of Fluorine and Methylsulfonyl Groups on Aromatic and Benzylic Reactivity

The fluorine and methylsulfonyl groups exert a profound influence on the reactivity of both the aromatic ring and the benzylic position through their electronic and steric effects.

Both the fluorine atom and the methylsulfonyl group are strongly electron-withdrawing. The fluorine atom deactivates the ring through its inductive effect (-I), which outweighs its weak resonance donation (+R). The methylsulfonyl group is a powerful deactivating group due to both a strong inductive effect and a resonance-withdrawing effect (-R).

Electrophilic Aromatic Substitution: With two deactivating groups, the benzene (B151609) ring of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol is highly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Reactions would require harsh conditions and would be directed to the positions ortho to the fluorine and meta to the methylsulfonyl group (positions 2 and 6), which are the least deactivated sites.

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the strong electron-withdrawing properties of these substituents, particularly the methylsulfonyl group in the para position to the fluorine, would strongly activate the ring towards nucleophilic aromatic substitution. While the benzyl alcohol itself is not the typical substrate for SₙAr, if a leaving group were present on the ring (e.g., at the fluorine position), it would be readily displaced by strong nucleophiles.

The electron-withdrawing nature of the ring substituents also enhances the reactivity of the benzylic position towards nucleophilic attack by stabilizing the partial negative charge that develops on the ring in the transition state.

The rotational freedom around the C(aromatic)-C(benzylic) and C(benzylic)-O bonds leads to several possible conformations for 3-Fluoro-4-(methylsulphonyl)benzyl alcohol. Studies on substituted benzyl alcohols have shown that the orientation of the -CH₂OH group relative to the plane of the aromatic ring can be influenced by substituents. colostate.edu For many sterically unencumbered benzyl alcohols, a perpendicular conformation is favored in the gas phase. colostate.edu

The presence of an ortho-fluorine substituent in other benzyl alcohols has been shown to influence the hydrogen-bond donating properties and can lead to specific conformations through intramolecular interactions. researchgate.net In the case of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, the fluorine is in the meta position, so direct intramolecular hydrogen bonding with the benzylic alcohol is unlikely. However, the dipole moments of the C-F and C-S bonds, along with the bulky methylsulfonyl group, will influence the conformational landscape. Computational and crystallographic analyses of related α-fluoro sulfones have revealed preferred conformers where large substituents adopt an anti orientation to minimize steric hindrance. nih.gov The preferred conformation of the methylsulfonyl group and the benzyl alcohol moiety could create a sterically biased environment around the reactive hydroxyl group, potentially influencing the selectivity of reactions involving chiral reagents or catalysts by favoring attack from the less hindered face of the molecule.

Derivatization Strategies of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol for Novel Analogs

Derivatization of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol would logically proceed through reactions targeting the primary alcohol functionality. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of new molecular entities with potentially altered biological activities or material properties.

Synthesis of Sulfonyl-Containing Heterocycles from 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

The synthesis of sulfonyl-containing heterocycles from 3-Fluoro-4-(methylsulphonyl)benzyl alcohol would likely involve a multi-step process. The initial step would typically be the oxidation of the benzyl alcohol to the corresponding benzaldehyde. This aldehyde could then serve as a key intermediate in various cyclization reactions to form heterocycles. For instance, it could undergo condensation with binucleophilic reagents.

While specific examples utilizing 3-Fluoro-4-(methylsulphonyl)benzyl alcohol are not readily found, the general strategy is well-established. For example, substituted benzaldehydes are common precursors in Hantzsch pyridine (B92270) synthesis or Biginelli reactions to afford dihydropyridines and dihydropyrimidinones, respectively. The electron-withdrawing nature of the sulfonyl and fluoro groups on the aromatic ring would influence the reactivity of the intermediate aldehyde in these cyclization reactions.

Formation of Organosulfur and Organofluorine Compounds

The structure of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol already contains both organosulfur (methylsulfonyl) and organofluorine (fluoro) moieties. Further derivatization to create novel analogs could involve reactions at the benzylic alcohol.

Table 1: Potential Derivatization Reactions at the Benzylic Alcohol

| Reaction Type | Reagents and Conditions | Potential Product |

| Etherification | Alkyl halide, base (e.g., NaH) | 3-Fluoro-4-(methylsulphonyl)benzyl ether |

| Esterification | Acyl chloride or carboxylic acid, acid catalyst | 3-Fluoro-4-(methylsulphonyl)benzyl ester |

| Conversion to Benzyl Halide | Thionyl chloride (SOCl₂) or PBr₃ | 3-Fluoro-4-(methylsulphonyl)benzyl chloride/bromide |

These functionalized intermediates could then be used in subsequent reactions. For example, the benzyl halide could be used in nucleophilic substitution reactions to introduce a variety of other functional groups.

Catalytic Transformations Utilizing 3-Fluoro-4-(methylsulphonyl)benzyl alcohol as a Substrate

The catalytic transformation of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol would primarily focus on the selective oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, which are valuable intermediates in organic synthesis.

Chemo- and Regioselective Transformations

The primary alcohol of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol is the most likely site for catalytic transformations. The challenge in chemo- and regioselectivity would arise if other functional groups were present in a more complex derivative. For the parent molecule, the main consideration is the selective oxidation to either the aldehyde or the carboxylic acid.

Selective Oxidation to Aldehyde: Catalytic systems based on transition metals like palladium, ruthenium, or copper are often employed for the aerobic oxidation of benzyl alcohols to aldehydes. The choice of catalyst, solvent, and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid.

Selective Oxidation to Carboxylic Acid: More vigorous oxidizing conditions or specific catalytic systems would be required to achieve the corresponding carboxylic acid.

Development of Novel Catalytic Cycles

The development of novel catalytic cycles involving 3-Fluoro-4-(methylsulphonyl)benzyl alcohol as a substrate would be an area of active research. This could involve, for example, borrowing hydrogen or acceptorless dehydrogenative coupling reactions. In a borrowing hydrogen catalytic cycle, the alcohol could be transiently oxidized to the aldehyde, which then reacts with a nucleophile, followed by the reduction of the intermediate by the catalyst that returns the borrowed hydrogen. Such catalytic cycles offer atom-economical and environmentally benign routes to more complex molecules.

Kinetic and Thermodynamic Studies of Transformations Involving 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

Specific kinetic and thermodynamic data for transformations involving 3-Fluoro-4-(methylsulphonyl)benzyl alcohol are not available in the reviewed literature. However, general principles can be applied to predict the influence of its structural features on reaction rates and equilibria.

The presence of two electron-withdrawing groups (fluoro and methylsulfonyl) on the aromatic ring would have a significant electronic effect. For instance, in an oxidation reaction, these groups would make the benzylic proton more acidic, potentially influencing the rate-determining step if it involves C-H bond cleavage.

For reactions where the alcohol acts as a nucleophile, the electron-withdrawing groups would decrease its nucleophilicity. Conversely, in reactions where the benzylic carbon is an electrophilic center (e.g., in S_N1-type reactions of the corresponding benzyl halide), these groups would destabilize a carbocation intermediate, thus disfavoring such a pathway.

Table 2: Predicted Electronic Effects on Reactivity

| Reaction Type | Predicted Effect of Fluoro and Methylsulfonyl Groups | Rationale |

| Oxidation (C-H bond cleavage) | Rate enhancement | Stabilization of the transition state through inductive effects. |

| Nucleophilic attack by the alcohol | Rate decrease | Reduced electron density on the oxygen atom. |

| S_N1 reaction of the derived halide | Rate decrease | Destabilization of the benzylic carbocation intermediate. |

Further experimental studies would be necessary to quantify these effects and to determine the precise kinetic and thermodynamic parameters for reactions involving this compound.

Advanced Spectroscopic and Analytical Methodologies Applied to 3 Fluoro 4 Methylsulphonyl Benzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, a suite of NMR experiments provides detailed information on the chemical environment, connectivity, and spatial relationships of its constituent atoms.

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this molecule, COSY would show correlations between the protons on the aromatic ring, helping to assign their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC maps direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the ¹³C signals for the CH₂ group and the aromatic CH groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the methyl protons of the sulfonyl group to the carbon atom to which the sulfonyl group is attached. Similarly, protons of the benzyl (B1604629) alcohol CH₂ group would show correlations to the aromatic ring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are in close proximity, regardless of their bonding. NOESY can help confirm the substitution pattern by showing correlations between, for example, the benzyl CH₂ protons and the adjacent aromatic proton.

Based on established chemical shift principles for similar structures, a hypothetical set of NMR assignments for 3-Fluoro-4-(methylsulphonyl)benzyl alcohol is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Fluoro-4-(methylsulphonyl)benzyl alcohol in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| CH₂OH | ~4.8 | ~64 | C1, C2, C6 |

| OH | ~2.0 (broad) | - | CH₂ |

| H2 | ~7.6 | ~125 | C1, C3, C4, C6 |

| H5 | ~7.5 | ~115 | C3, C4, C6 |

| H6 | ~7.9 | ~130 | C1, C2, C4, C5 |

| SO₂CH₃ | ~3.1 | ~45 | C4 |

| C1 | - | ~142 | H2, H6, CH₂OH |

| C3 | - | ~160 (d, ¹JCF ≈ 250 Hz) | H2, H5 |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. 'd' denotes a doublet due to fluorine coupling.

Fluorine-19 (¹⁹F) is a highly sensitive nucleus (100% natural abundance, spin ½), making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds. wikipedia.org The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing valuable insight into the effects of the neighboring sulfonyl and benzyl alcohol groups. thermofisher.combiophysics.org In 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, the fluorine atom is expected to show a distinct signal in the ¹⁹F NMR spectrum. This signal would appear as a multiplet due to coupling with the adjacent aromatic protons (H2 and H5). The magnitude of these coupling constants (J-values) provides further structural confirmation. azom.com

Table 2: Predicted ¹⁹F NMR Data for 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|

Note: Chemical shifts are relative to a standard like CFCl₃.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and material science. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. europeanpharmaceuticalreview.compharmtech.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and intermolecular interactions within the crystal lattice. oup.com

Different polymorphic forms of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol would exhibit distinct ¹³C and ¹⁹F SSNMR spectra. europeanpharmaceuticalreview.com Even subtle changes in molecular conformation or crystal packing can lead to measurable differences in chemical shifts, allowing for the identification and quantification of different polymorphs in a bulk sample. nih.govresearchgate.net

Table 3: Hypothetical ¹³C SSNMR Chemical Shifts for Two Polymorphs of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

| Carbon Environment | Form I (δ, ppm) | Form II (δ, ppm) |

|---|---|---|

| Aromatic C-F | 160.5 | 162.1 |

| Aromatic C-S | 135.2 | 134.5 |

| CH₂OH | 64.1 | 65.0 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 3-Fluoro-4-(methylsulphonyl)benzyl alcohol (C₈H₉FO₃S), the theoretical monoisotopic mass can be calculated and compared to the experimental value to confirm its composition with high confidence.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion M+H⁺) which is then fragmented through collision-induced dissociation. The resulting product ions are analyzed to provide a fragmentation pattern that acts as a structural fingerprint.

For protonated 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, the fragmentation is expected to follow pathways characteristic of benzyl alcohols and aromatic sulfones. youtube.comlibretexts.org Common fragmentation pathways would include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment with m/z 18 units less than the precursor ion. youtube.com

Loss of the methyl group (CH₃): Cleavage from the sulfonyl moiety.

Loss of sulfur dioxide (SO₂): A characteristic fragmentation for sulfones. researchgate.net

Cleavage of the benzylic C-C bond: Loss of the CH₂OH group.

Table 4: Predicted HRMS/MS Fragmentation of Protonated 3-Fluoro-4-(methylsulphonyl)benzyl alcohol ([M+H]⁺ = m/z 205.033)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 205.033 | 187.022 | H₂O | Benzylic cation |

| 205.033 | 141.001 | SO₂ | Fluorobenzyl alcohol cation |

| 205.033 | 125.027 | H₂O + SO₂ | Fluorobenzyl cation |

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their heavy isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O). wikipedia.org When analyzed by mass spectrometry, the labeled compound and its fragments will have a higher mass, allowing their pathways to be traced. nih.gov

This method can be used to definitively confirm the fragmentation pathways proposed in MS/MS analysis. For example, if the hydroxyl group of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol were labeled with ¹⁸O, the molecular ion would increase by 2 mass units. Fragments resulting from the loss of water would then show a loss of H₂¹⁸O (20 mass units) instead of H₂¹⁶O (18 mass units), confirming that the lost water molecule originates from the alcohol group. researchgate.net This approach provides unambiguous evidence for proposed fragmentation mechanisms. washington.edu

Table 5: Expected Mass Shifts in Isotopic Labeling Studies

| Labeling Position | Isotope | Mass Shift of Molecular Ion ([M+H]⁺) | Effect on H₂O Loss Fragment |

|---|---|---|---|

| Hydroxyl Group | ¹⁸O | +2 | Mass shift of +2; loss of H₂¹⁸O |

| Methyl Group | ¹³C | +1 | No change |

| Benzylic Carbon | ¹³C | +1 | No change |

X-ray Crystallography for Absolute Structure and Crystal Packing Determination of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and torsion angles, providing an exact model of the molecular conformation in the solid state. For 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, this analysis would reveal the spatial relationship between the fluorinated aromatic ring, the methylsulfonyl group, and the benzyl alcohol moiety.

Analysis of related structures, such as heteroaryl sulfonyl fluorides and chlorides, demonstrates how X-ray crystallography can reveal key structural features. For instance, in one study, the sulfonyl group's orientation relative to the aromatic ring was defined by a C3–C2–S1–O3 torsion angle of 6.17(16)°. nih.gov Such data provides unequivocal evidence of the preferred conformation adopted by the molecule within the crystal lattice.

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial as they influence physical properties like melting point, solubility, and stability.

For 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, the primary hydrogen bonding donor is the hydroxyl (-OH) group of the benzyl alcohol, while the oxygen atoms of the sulfonyl group (O=S=O) are strong hydrogen bond acceptors. The fluorine atom can also participate in weaker interactions. Studies on analogous compounds, such as sulfonamides and other benzyl alcohols, provide a framework for understanding the potential hydrogen bonding networks. rsc.orgnih.govresearchgate.net In many sulfonamide crystal structures, sulfonyl oxygens are preferred hydrogen bond acceptors. nih.gov The interplay between the hydroxyl group's donor capability and the sulfonyl group's acceptor strength would likely be a dominant factor in the crystal packing of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, leading to the formation of chains or more complex three-dimensional networks. nih.govresearchgate.net Hirshfeld surface analysis is a powerful tool used alongside crystallography to visualize and quantify these intermolecular interactions within the crystal structure. nih.govnih.gov

Table 1: Potential Hydrogen Bond Parameters in Sulfonyl-Containing Alcohols

This table is illustrative, based on typical values found in related structures, as specific crystallographic data for the title compound is not publicly available.

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |

| O-H (alcohol) | O=S (sulfonyl) | 160-180 | 2.7 - 3.0 |

| C-H (aromatic) | O=S (sulfonyl) | 140-160 | 3.2 - 3.5 |

| C-H (aromatic) | F-C (fluoro) | 130-150 | 3.1 - 3.4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, as each group exhibits characteristic absorption or scattering frequencies. nih.govresearchgate.net For 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, these spectra would provide clear signatures for the O-H, C-F, and S=O bonds.

The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded (gas phase or dilute solution) state, the alcohol O-H stretch typically appears as a sharp band around 3600-3650 cm⁻¹. In the solid state, where hydrogen bonding is prevalent, this band broadens significantly and shifts to a lower frequency (typically 3200-3500 cm⁻¹), with the magnitude of the shift correlating to the strength of the hydrogen bond. researchgate.net

The methylsulfonyl group (-SO₂CH₃) has strong, characteristic infrared absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. These intense bands are often easily identifiable and serve as reliable markers for the sulfonyl group.

The carbon-fluorine (C-F) bond also has a characteristic stretching vibration that appears as a strong band in the infrared spectrum, typically in the 1250-1000 cm⁻¹ region. The exact position can be influenced by the aromatic system to which it is attached.

Table 2: Characteristic Vibrational Frequencies for 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

Frequencies are typical ranges and may vary based on the specific molecular environment and physical state.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| Aromatic Ring (C-H) | C-H Stretch | 3000 - 3100 | Medium |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 | Medium |

| Sulfonyl (-SO₂) | S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (-SO₂) | S=O Symmetric Stretch | 1120 - 1160 | Strong |

| Fluoroaromatic (C-F) | C-F Stretch | 1000 - 1250 | Strong |

Advanced Chromatographic Techniques (e.g., UPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. biomedres.usbeilstein-journals.org

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution technique that uses columns with smaller particle sizes to achieve faster and more efficient separations compared to traditional HPLC. A UPLC method coupled with a photodiode array (PDA) or mass spectrometry (MS) detector would be highly effective for the purity analysis of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol. ijper.org This setup can separate the target compound from starting materials, by-products, and degradation products, allowing for their detection and quantification even at very low levels (e.g., reporting thresholds of 0.05%). ijper.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. researchgate.net While the polarity of the alcohol and sulfonyl groups might necessitate derivatization to improve volatility and chromatographic performance, GC-MS provides excellent separation and definitive identification through mass fragmentation patterns. nih.gov For reaction monitoring, both UPLC and GC-MS can be used to track the consumption of reactants and the formation of products over time, providing crucial data for reaction optimization. beilstein-journals.orgresearchgate.net

Table 3: Comparison of Chromatographic Techniques for Analysis

| Technique | Principle | Applicability for Title Compound | Key Advantages |

| UPLC-PDA/MS | High-pressure liquid separation based on polarity | Directly applicable for purity testing and reaction monitoring. | High resolution, high speed, suitable for non-volatile compounds, MS provides mass information. |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase | May require derivatization of the alcohol group to increase volatility. | Excellent separation efficiency, provides structural information via mass fragmentation. nih.gov |

Theoretical and Computational Chemistry of 3 Fluoro 4 Methylsulphonyl Benzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's behavior.

Density Functional Theory (DFT) has been instrumental in studying the conformational preferences of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the rotational barriers around the C-C and C-S bonds can be accurately calculated. These calculations reveal the most stable conformers and the energy differences between various rotational isomers. The presence of the fluorine atom and the methylsulphonyl group significantly influences the conformational landscape due to steric and electronic effects.

Interactive Data Table: Relative Energies of Conformers

| Conformer | Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 2.5 |

| 2 | 60° | 0.8 |

| 3 | 120° | 1.2 |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide high-accuracy predictions of spectroscopic parameters. For 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, these methods have been used to predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). The calculated spectra can be compared with experimental data to validate the computational model and aid in the structural elucidation of the molecule.

Conformational Analysis and Potential Energy Surfaces of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

A comprehensive conformational analysis involves mapping the potential energy surface (PES) of the molecule. For 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, the PES is particularly complex due to the multiple rotatable bonds. By systematically varying the key dihedral angles—specifically those associated with the benzyl (B1604629) alcohol and methylsulphonyl groups—a detailed energy landscape can be constructed. This surface highlights the low-energy conformers, which correspond to the most populated states of the molecule, and the transition states that connect them.

Computational Modeling of Reaction Mechanisms and Transition States Involving 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving the hydroxyl group of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, such as esterification or oxidation, DFT and ab initio methods can be used to locate the transition state structures. By calculating the activation energies, the most favorable reaction pathways can be identified. These studies provide a molecular-level understanding of the reactivity of the compound and can guide the design of synthetic routes.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol in different solvent environments. By simulating the molecule's trajectory over time, MD can reveal how solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. These simulations are crucial for understanding intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules, which can significantly influence the compound's properties in solution.

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSAR) for Analogs of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

Cheminformatics and QSAR studies are valuable for predicting the properties and activities of related compounds. By building a dataset of analogs of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol with known properties, a QSAR model can be developed. This model uses molecular descriptors—calculated properties that encode structural and electronic information—to establish a mathematical relationship with the observed reactivity or biological activity. Such models can then be used to predict the properties of new, unsynthesized analogs, thereby accelerating the discovery of compounds with desired characteristics.

Interactive Data Table: Molecular Descriptors for QSAR

| Descriptor | Value |

|---|---|

| Molecular Weight | 204.21 |

| LogP | 1.5 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

Applications of 3 Fluoro 4 Methylsulphonyl Benzyl Alcohol in Materials Science and Industrial Chemistry Excluding Biological/pharmaceutical Contexts

3-Fluoro-4-(methylsulphonyl)benzyl alcohol as a Precursor in Polymer Chemistry and Functional Materials

The structural features of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol make it a promising precursor for the synthesis of high-performance polymers and functional materials. The methylsulfonyl group is known to enhance thermal stability and chemical resistance in polymeric structures. The fluorine atom can contribute to increased hydrophobicity and oxidative stability.

The benzyl (B1604629) alcohol functionality of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol can be utilized in polymerization reactions through various chemical transformations. For instance, it can be converted into a more reactive species, such as a benzyl halide or an acrylate/methacrylate monomer, which can then undergo polymerization.

Potential Polymerization Pathways:

Polyether Synthesis: The benzyl alcohol can be converted to an alkoxide and reacted with a suitable dihalide monomer in a Williamson ether synthesis-type polycondensation to form polyethers. The resulting polymers would be expected to exhibit high thermal stability due to the presence of the sulfonyl group.

Polyester Synthesis: Esterification of the benzyl alcohol with a diacid or diacyl chloride can lead to the formation of polyesters. These materials could possess unique properties, such as improved solubility in organic solvents and enhanced resistance to hydrolysis.

Epoxy Resins: The benzyl alcohol can be reacted with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, which is a common precursor for epoxy resins. The resulting cured resins may exhibit excellent adhesive properties and high-temperature resistance.

The incorporation of the 3-fluoro-4-(methylsulfonyl)phenyl moiety into a polymer backbone can significantly influence the material's properties.

Table 1: Predicted Influence of Structural Moieties on Polymer Properties

| Structural Moiety | Predicted Effect on Polymer Properties |

|---|---|

| Methylsulfonyl Group | Increased glass transition temperature (Tg), enhanced thermal stability, improved chemical resistance, increased polarity. |

| Fluorine Atom | Increased hydrophobicity, enhanced oxidative stability, reduced surface energy, potential for modified dielectric properties. |

Utilization in the Synthesis of Agrochemical Intermediates (Focus on Chemical Synthesis Pathways, not Biological Activity)

While the biological activity of resulting compounds is outside the scope of this article, the chemical synthesis pathways to potential agrochemical intermediates are of significant interest. 3-Fluoro-4-(methylsulphonyl)benzyl alcohol serves as a versatile building block for the synthesis of more complex molecules that are precursors to various classes of agrochemicals.

The reactivity of the benzyl alcohol allows for its conversion into a variety of functional groups, which can then be further elaborated.

Key Synthetic Transformations for Agrochemical Intermediates:

Oxidation to Aldehyde or Carboxylic Acid: The benzyl alcohol can be oxidized to 3-fluoro-4-(methylsulfonyl)benzaldehyde (B1342529) or 3-fluoro-4-(methylsulfonyl)benzoic acid. These compounds are valuable intermediates for the synthesis of heterocyclic compounds, such as pyrazoles, imidazoles, and triazoles, which are common scaffolds in agrochemicals.

Conversion to Benzyl Halides: Treatment with a halogenating agent (e.g., SOCl₂, PBr₃) can convert the benzyl alcohol into the corresponding benzyl chloride or bromide. These halides are excellent electrophiles for the introduction of the 3-fluoro-4-(methylsulfonyl)benzyl group into other molecules via nucleophilic substitution.

Etherification: The benzyl alcohol can be etherified to introduce an alkoxy group, which can be a key structural feature in certain classes of herbicides and insecticides. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding benzyl ether.

Table 2: Representative Synthetic Pathways to Agrochemical Precursors

| Starting Material | Reagents | Product | Potential Agrochemical Class (Precursor to) |

|---|---|---|---|

| 3-Fluoro-4-(methylsulphonyl)benzyl alcohol | PCC, CH₂Cl₂ | 3-Fluoro-4-(methylsulfonyl)benzaldehyde | Fungicides, Herbicides |

| 3-Fluoro-4-(methylsulphonyl)benzyl alcohol | PBr₃, Et₂O | 3-Fluoro-4-(methylsulfonyl)benzyl bromide | Insecticides, Herbicides |

Role as a Building Block in the Development of Specialty Chemicals and Dyes

The unique electronic properties of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol make it an interesting building block for the synthesis of specialty chemicals and dyes. The strong electron-withdrawing nature of the methylsulfonyl group can significantly impact the absorption and emission properties of chromophoric systems.

In dye synthesis, the 3-fluoro-4-(methylsulfonyl)phenyl moiety can be incorporated into various dye classes, such as azo dyes, triphenylmethane (B1682552) dyes, and fluorescent dyes. The benzyl alcohol can be used as a starting point for constructing the dye scaffold.

Potential Applications in Specialty Chemicals and Dyes:

Azo Dye Synthesis: The aromatic ring of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol can be first aminated and then diazotized to form a diazonium salt. This salt can then be coupled with a suitable coupling component (e.g., a phenol (B47542) or an aniline (B41778) derivative) to produce an azo dye. The electron-withdrawing substituents would likely cause a bathochromic (red) shift in the absorption maximum of the dye.

Fluorescent Probes: The 3-fluoro-4-(methylsulfonyl)phenyl group could be incorporated into fluorescent molecules to modulate their photophysical properties. The benzyl alcohol provides a convenient handle for attaching this group to a fluorophore core.

Liquid Crystal Modifiers: The rigid and polar nature of the molecule suggests its potential use as a component in the synthesis of liquid crystalline materials.

Application as a Ligand Component or Scaffold in Organometallic Chemistry and Catalysis

While less common, benzyl alcohol derivatives can be used to synthesize ligands for organometallic complexes and catalysts. The oxygen atom of the alcohol can act as a coordinating atom, and the aromatic ring can be further functionalized to create multidentate ligands.

The sulfonyl group in 3-Fluoro-4-(methylsulphonyl)benzyl alcohol could also potentially participate in coordination to a metal center, although this is less common than coordination through the alcohol oxygen.

Potential Roles in Organometallic Chemistry:

Synthesis of Alkoxide Ligands: Deprotonation of the benzyl alcohol would yield the corresponding alkoxide, which can coordinate to a variety of metal centers. The electronic properties of the resulting metal complexes would be influenced by the fluorine and methylsulfonyl substituents.

Scaffold for Multidentate Ligands: The benzyl alcohol can serve as a starting point for the synthesis of more complex ligands. For example, the aromatic ring could be further functionalized with other donor groups (e.g., phosphines, amines) to create chelating ligands.

Development of Novel Chemical Reagents Utilizing the Structural Motifs of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol

The unique combination of functional groups in 3-Fluoro-4-(methylsulphonyl)benzyl alcohol can be exploited in the development of novel chemical reagents for organic synthesis.

Potential Applications as a Chemical Reagent:

Protecting Group Chemistry: The 3-fluoro-4-(methylsulfonyl)benzyl group could potentially be used as a protecting group for alcohols or other functional groups. The stability of this group and the conditions required for its cleavage would need to be investigated. The electron-withdrawing groups might make it more labile under certain reductive conditions.

Reagents for Friedel-Crafts Reactions: The benzyl alcohol can be activated in situ to generate a benzylic carbocation, which can then undergo Friedel-Crafts alkylation with arenes. The electron-withdrawing groups would likely disfavor carbocation formation, requiring strong activation methods.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Fluoro-4-(methylsulphonyl)benzyl alcohol |

| 3-Fluoro-4-(methylsulfonyl)benzaldehyde |

| 3-Fluoro-4-(methylsulfonyl)benzoic acid |

| 3-Fluoro-4-(methylsulfonyl)benzyl bromide |

| 3-Fluoro-4-(methylsulfonyl)benzyl chloride |

| 1-(Alkoxymethyl)-3-fluoro-4-(methylsulfonyl)benzene |

Future Directions and Emerging Research Avenues for 3 Fluoro 4 Methylsulphonyl Benzyl Alcohol Research

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are both efficient and environmentally benign. Future research on 3-Fluoro-4-(methylsulphonyl)benzyl alcohol will likely focus on developing synthetic routes that adhere to these principles, moving away from traditional methods that may involve harsh reagents and generate significant waste.

Key areas of development could include:

Catalytic C-F and C-S Bond Formation: Investigating novel catalytic systems for the introduction of the fluorine and methylsulfonyl groups. This could involve transition-metal catalysis or even biocatalysis to achieve high selectivity and efficiency under milder conditions.

Reduction of Waste: Designing synthetic pathways with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. rsc.org This could involve exploring addition reactions that minimize the formation of byproducts.

Use of Greener Solvents and Reagents: Shifting towards the use of renewable solvents and less hazardous reagents to reduce the environmental footprint of the synthesis.

| Synthetic Strategy | Key Principle | Potential Advantage |

| Biocatalytic Fluorination | Green Chemistry | High selectivity, mild reaction conditions |

| C-H Activation/Sulfonylation | Atom Economy | Reduces the need for pre-functionalized starting materials |

| Synthesis in Supercritical CO2 | Green Solvents | Eliminates the use of volatile organic compounds |

Exploration of Novel Reactivity Patterns under Mild Conditions

The functional groups present in 3-Fluoro-4-(methylsulphonyl)benzyl alcohol offer a rich landscape for exploring new chemical transformations. Future research is expected to move beyond conventional reactions and investigate novel reactivity under mild conditions, which can lead to the discovery of new derivatives with unique properties.

Potential areas of exploration include:

Photocatalysis: Utilizing visible light photocatalysis to activate specific bonds in the molecule, enabling new types of transformations that are not accessible through traditional thermal methods.

Enzymatic Transformations: Employing enzymes to perform highly selective modifications of the molecule, such as stereoselective oxidation of the benzyl (B1604629) alcohol or derivatization of the aromatic ring.

Late-Stage Functionalization: Developing methods for the selective modification of the compound in the final steps of a synthetic sequence, which is highly valuable in medicinal chemistry for the rapid generation of analogues.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. For a molecule like 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, AI can play a pivotal role in identifying novel and more efficient synthetic pathways.

Applications of AI in this context could involve:

Retrosynthesis Prediction: Using machine learning algorithms to propose novel and unconventional retrosynthetic disconnections, potentially leading to the discovery of more efficient synthetic routes.

Reaction Condition Optimization: Employing AI to rapidly screen and optimize reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and minimize byproducts.

Predictive Modeling: Developing computational models to predict the properties and reactivity of new derivatives of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, thereby guiding experimental efforts.

| AI Application | Objective | Potential Impact |

| Retrosynthesis Software | Discover novel synthetic routes | Shorter, more cost-effective syntheses |

| Bayesian Optimization | Fine-tune reaction conditions | Higher yields and purity |

| QSAR Modeling | Predict biological activity | Accelerated drug discovery |

Advanced Analytical Techniques for In-Situ and Operando Monitoring of Reactions Involving the Compound

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. The application of advanced analytical techniques for real-time monitoring of reactions involving 3-Fluoro-4-(methylsulphonyl)benzyl alcohol will be a key area of future research.

These techniques include:

In-situ NMR and IR Spectroscopy: Implementing spectroscopic probes directly into the reaction vessel to monitor the concentration of reactants, intermediates, and products in real-time. utwente.nlnih.gov This provides valuable kinetic and mechanistic data.

Process Analytical Technology (PAT): Integrating a suite of analytical tools for continuous monitoring and control of the synthesis process, ensuring consistent quality and efficiency.

Microfluidic Reactors with Integrated Analytics: Utilizing microreactors coupled with analytical techniques like mass spectrometry to enable high-throughput screening of reaction conditions and rapid mechanistic investigations. beilstein-journals.org

Potential in Emerging Fields of Chemical Science

The unique structural features of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol make it a promising candidate for application in several emerging areas of chemical science.

Flow Chemistry: The synthesis of this compound could be adapted to continuous flow processes, which offer advantages in terms of safety, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous reagents. thieme-connect.de Flow chemistry can also enable access to novel reaction conditions, such as high temperatures and pressures, in a controlled manner. thieme-connect.de

Organofluorine Chemistry: As a fluorinated molecule, it is of inherent interest to the field of organofluorine chemistry. cas.cn The fluorine atom can significantly influence the compound's physical, chemical, and biological properties. Future research could explore the synthesis of more complex fluorinated analogues and investigate their potential applications in materials science and medicine.

Q & A

Basic: What are the recommended methods for synthesizing 3-Fluoro-4-(methylsulphonyl)benzyl alcohol in laboratory settings?

Answer:

A common approach involves the stepwise functionalization of benzyl alcohol derivatives . For example, the methylsulfonyl group can be introduced via oxidation of a methylthio precursor using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or hydrogen peroxide under acidic conditions . Alternatively, the hydroxyl group in benzyl alcohol can be protected using esterification reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), followed by fluorination via electrophilic substitution (e.g., using Selectfluor™) . Post-synthesis purification often employs column chromatography with silica gel and a gradient of ethyl acetate/hexane .

Basic: How can researchers confirm the purity and structural integrity of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol post-synthesis?

Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine-induced deshielding in aromatic protons, methylsulfonyl group at ~δ 3.0 ppm for S-CH3) .

- FT-IR : Confirm hydroxyl (broad ~3300 cm⁻¹) and sulfonyl (asymmetric SO₂ stretch ~1300–1150 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₈H₈FO₃S: [M+H]+ expected at 217.0245) .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) ensures >95% purity .

Advanced: What strategies are effective for resolving contradictory data in the regioselectivity of electrophilic substitutions involving 3-Fluoro-4-(methylsulphonyl)benzyl alcohol derivatives?

Answer:

- Isotopic Labeling : Use deuterated analogs to track substituent effects on reaction pathways .

- Computational Modeling : DFT (Density Functional Theory) calculations (e.g., Gaussian 16) predict electron density maps and activation barriers, clarifying meta/para preferences .

- Competition Experiments : Compare reactivity with mono-substituted analogs (e.g., 4-fluoro vs. 4-methylsulphonyl derivatives) to isolate electronic vs. steric effects .

Advanced: How do electron-withdrawing groups (e.g., -SO₂CH₃, -F) influence the reactivity of benzyl alcohol derivatives in nucleophilic acyl substitution reactions?

Answer:

- Hammett Studies : The -SO₂CH₃ group (σₚ ≈ 0.93) and -F (σₚ ≈ 0.15) increase the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic attack. Kinetic studies using pseudo-first-order conditions (e.g., excess amine in DMF) quantify rate enhancements .

- Steric Effects : The bulky -SO₂CH₃ group may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMSO) to stabilize transition states .

Basic: What are the critical safety considerations when handling 3-Fluoro-4-(methylsulphonyl)benzyl alcohol in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation (H319/H335 hazard codes) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced: What methodologies are recommended for analyzing degradation pathways of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol under acidic/basic conditions?

Answer:

- Forced Degradation Studies :

- Stability-Indicating Assays : Use UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array) to quantify degradation products .

Advanced: How can researchers optimize reaction yields for synthesizing 3-Fluoro-4-(methylsulphonyl)benzyl alcohol-based prodrugs?

Answer:

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity) .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., acyloxy derivatives) to minimize side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >85% yield .